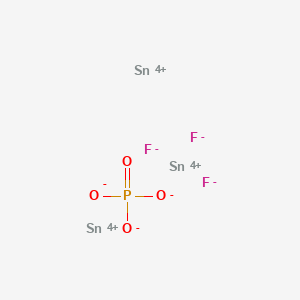

Tin fluoride phosphate

Description

Properties

CAS No. |

12592-27-7 |

|---|---|

Molecular Formula |

F3O4PSn3+6 |

Molecular Weight |

508.1 g/mol |

IUPAC Name |

tin(4+);trifluoride;phosphate |

InChI |

InChI=1S/3FH.H3O4P.3Sn/c;;;1-5(2,3)4;;;/h3*1H;(H3,1,2,3,4);;;/q;;;;3*+4/p-6 |

InChI Key |

LOHGMFIFYJNTQJ-UHFFFAOYSA-H |

SMILES |

[O-]P(=O)([O-])[O-].[F-].[F-].[F-].[Sn+4].[Sn+4].[Sn+4] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[F-].[F-].[F-].[Sn+4].[Sn+4].[Sn+4] |

Synonyms |

Sn3PO4F3 tin fluoride phosphate |

Origin of Product |

United States |

Synthetic Methodologies for Tin Fluoride Phosphate Compounds

Solid-State Reaction Pathways

Critical Time and Temperature Regimes for P₂O₅ Formation

Mechanochemical Approaches: Solid-State Grinding Synthesis

Preparation of Tin Phosphate (B84403) Catalysts

A straightforward and environmentally friendly method for synthesizing tin phosphate (SnP) catalysts involves the solid-state grinding of a mixture of tin(IV) chloride pentahydrate (SnCl₄·5H₂O) and sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) at room temperature. rsc.org This process is followed by drying, with or without a calcination step. rsc.org These catalysts have been developed primarily for the dehydration of glucose to produce 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org The activity of these catalysts is closely linked to their textural and surface acid properties. rsc.org

Another approach investigates tin phosphate as a heterogeneous catalyst for converting high concentrations of glucose into HMF, but within an ionic liquid medium, 1-ethyl-3-methylimidazolium (B1214524) bromide (EMIMBr). capes.gov.br In this system, the synergistic effect between the tin phosphate catalyst and the ionic liquid was found to be crucial for the high yield of HMF. capes.gov.br Characterization of these catalysts often involves a suite of techniques including N₂ adsorption-desorption, X-ray diffraction (XRD), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and various forms of infrared spectroscopy to elucidate the reaction mechanism. capes.gov.br It has been proposed that tetra-coordinated Sn⁴⁺ sites on the tin phosphate are responsible for the initial isomerization of glucose to fructose (B13574). capes.gov.br

Impact of Phosphorus-to-Tin Molar Ratio on Material Properties

The molar ratio of phosphorus to tin (P/Sn) is a critical parameter that significantly influences the physicochemical properties of tin phosphate materials. rsc.org Variations in the P/Sn ratio directly affect the textural characteristics and the surface acidity of the resulting catalysts. rsc.org Research has shown that the catalytic activity for glucose dehydration is dependent on this ratio. rsc.org For instance, a catalyst designated SnP-1, with a P/Sn molar ratio of 1.0, demonstrated the highest catalytic activity, achieving a 98% glucose conversion and a 61% HMF yield under optimized conditions. rsc.org This enhanced performance is attributed to its high acidity and the presence of water-tolerant Brønsted and Lewis acid sites. rsc.org

In the context of tin fluoride (B91410) phosphate glasses, the composition, including the relative amounts of phosphorus pentoxide (P₂O₅), also dictates the material's properties. lsbu.ac.uk The stability of the glass structure is improved by increasing the miscibility of tin(II) oxide (SnO) in the melt, which is facilitated by the P₂O₅, leading to stronger Sn-O-P linkages. lsbu.ac.uk

Table 1: Effect of P/Sn Molar Ratio on Tin Phosphate Catalyst Performance

| Catalyst | P/Sn Molar Ratio | Glucose Conversion (%) | HMF Yield (%) | Key Finding | Source |

| SnP-1 | 1.0 | 98% | 61% | Optimal ratio for high acidity and catalytic activity. | rsc.org |

Synthesis of Specific Crystalline Tin Fluoride Phosphate Phases

Formation of Sn₃F₃PO₄ via Related Synthetic Systems

The specific crystalline phase tin trifluorophosphate (Sn₃F₃PO₄) has been successfully isolated and synthesized through several distinct routes. One method involves its formation from a synthetic system related to the solvothermal synthesis of sodium tin trifluoride (NaSnF₃). researchgate.net In this process, Sn₃F₃PO₄ crystallizes in the rhombohedral space group R3. researchgate.net The resulting framework is characterized by helical –Sn–F– chains that are interconnected by phosphate groups. researchgate.net

Another documented method for producing Sn₃F₃PO₄ powder is through a microemulsion route. researchgate.netresearchgate.net Physical analysis of the material synthesized via this pathway, using X-ray powder diffractometry (XRD) and field emission scanning electron microscopy (FE-SEM), confirmed the product as crystalline Sn₃F₃PO₄. researchgate.netresearchgate.net This method yields a needle-like morphology, with needles typically 300–500 nm in thickness and 5–10 μm in length. researchgate.net Furthermore, Sn₃F₃PO₄ has been observed as a product in the chemical reaction between a slurry of stannous fluoride (SnF₂) and hydroxyapatite (B223615). scispace.com

Table 2: Crystallographic Data for Sn₃F₃PO₄

| Property | Value | Source |

| Crystal System | Rhombohedral | researchgate.net |

| Space Group | R3 | researchgate.net |

| Lattice Parameter (a) | 11.8647(11) Å | researchgate.net |

| Lattice Parameter (c) | 4.6291(6) Å | researchgate.net |

| Volume (V) | 564.34(10) ų | researchgate.net |

Solution-Based and Hydrothermal Synthesis

Solution-based methods, including solvothermal, hydrothermal, precipitation, and gelation techniques, offer versatile pathways for the synthesis of tin fluoride phosphates and related compounds, allowing for control over crystallinity, morphology, and phase purity.

Solvothermal Synthesis of Alkali Metal Tin(II) Fluorides and Related Phosphates

A family of alkali metal tin(II) fluorides, with the general formula ASnF₃ (where A = Na⁺, K⁺, Rb⁺, or Cs⁺), has been synthesized using a low-temperature solvothermal technique. researchgate.net This method employs the reaction of alkali fluorides with SnF₂ in a fluorine-free solvent, methanol. researchgate.net Characterization of these compounds by ¹¹⁹Sn Mössbauer spectroscopy confirms the presence of divalent tin with pronounced lone-pair character, indicated by strong electric quadrupole splitting. researchgate.net

Specifically, sodium tin trifluoride (NaSnF₃) was synthesized solvothermally using a pyridine-water solvent system. researchgate.net A different hydrothermal approach was used to create single crystals of K₆Sn₄F₁₂I₂•0.5H₂O at 493 K, starting with ammonium (B1175870) fluoride (NH₄F), potassium iodide (KI), and tin(II) chloride dihydrate (SnCl₂•2H₂O) in deionized water. oaepublish.com The solvothermal method has also been applied to prepare non-tin-containing framework materials like aluminium diphosphonates from a HF/pyridine solvent system, demonstrating the versatility of the technique for creating metal phosphates with specific structures. worldscientific.com

Table 3: Overview of Solvothermal Synthesis for Tin Fluorides and Related Compounds

| Compound | Precursors | Solvent System | Key Structural Feature | Source |

| ASnF₃ (A=Na, K, Rb, Cs) | Alkali Fluorides, SnF₂ | Methanol | Isolated SnF₃⁻ anions (for CsSnF₃) or layered structures. | researchgate.net |

| NaSnF₃ | Not specified | Pyridine-Water | Layered structure with outer pyramidal SnF₃ units. | researchgate.net |

| K₆Sn₄F₁₂I₂•0.5H₂O | NH₄F, KI, SnCl₂•2H₂O | Deionized Water | Zero-dimensional structure with [Sn₄F₁₂I₄] blocks in [K₁₈] cages. | oaepublish.com |

| Aluminium Diphosphonates | Aluminium source, Diphosphonic acid | HF/Pyridine | Chains of corner-sharing AlO₄F₂ octahedra. | worldscientific.com |

Precipitation and Gelation Routes for Amorphous Tin Phosphate

Precipitation and sol-gel routes are common for producing amorphous phosphate materials. For instance, SnHPO₄ has been synthesized by precipitation. researchgate.net In related systems, amorphous iron phosphate has been prepared at room temperature through an inorganic sol-gel method, which can be coupled with microwave routes to control the gelling of the Fe(III)-H₃PO₄ system. researchgate.net

The formation of amorphous precursors is a key step in these processes. Studies on calcium phosphate nucleation show that hydrated ions first form clusters, which then aggregate into a nanosized amorphous phase. acs.org A similar mechanism of dissolving and reprecipitation is observed in the fabrication of core-shell tin pyrophosphate (SnP₂O₇), which involves an amorphous phosphate intermediate layer. researchgate.net This process can result in an outer layer composed of gel-like, phosphorous-rich species. researchgate.net The sol-gel process, which involves hydrolysis and condensation of precursors, can be controlled to produce monolithic materials, often by managing the drying stage to form xerogels or aerogels. semanticscholar.org

Table 4: Comparison of Solution-Based Routes for Amorphous Phosphates

| Method | Precursors | Key Characteristics | Example Compound | Source |

| Precipitation | Sn²⁺ source, Phosphate source | Direct formation of solid from solution. | SnHPO₄ | researchgate.net |

| Inorganic Sol-Gel | Metal salt (e.g., FeCl₃), H₃PO₄ | Formation of a colloidal suspension (sol) that gels. | Amorphous FePO₄·2H₂O | researchgate.net |

| Dissolving and Reprecipitation | SnO₂ nanoparticles, Phosphoric acids | Formation of an amorphous intermediate layer. | Core-shell SnP₂O₇ | researchgate.net |

| Microemulsion | Not specified | Synthesis within micro-sized droplets. | Sn₃F₃PO₄ powder | researchgate.netresearchgate.net |

Controlled pH and Stirring Conditions

The synthesis of tin-containing compounds can be influenced by the pH of the solution. For instance, in the synthesis of tin-doped indium oxide nanofibers, the pH of the aqueous HAuCl4 solution was adjusted to control the concentration of hydrolyzed Au complexes, which in turn affected the total standard potential of the solution. researchgate.net Similarly, the synthesis of this compound can be sensitive to pH, which can affect the stability of the precursor solutions and the composition of the final product. nih.govgoogle.com The rate of formation and composition of tin-containing products are influenced by the pH and temperature of the solutions. researchgate.net

Post-Synthesis Treatment for Hydrogen Form Derivatization

Post-synthesis treatments are crucial for modifying the properties of materials. Derivatization is a technique used to alter the chemical structure of a compound to enhance its detection or separation in chromatographic analysis. greyhoundchrom.com In the context of this compound, post-synthesis treatments can be employed to introduce specific functional groups. For example, hydrogenation is a common post-synthesis step. acs.org The treatment of materials with reagents like hydrogen fluoride can lead to the formation of fluorinated derivatives. acs.orgacs.org Mechanochemical treatment of fluorspar with dipotassium (B57713) hydrogen phosphate has been shown to produce a solid suitable for creating sulfur-fluorine and carbon-fluorine bonds, bypassing the need for hazardous hydrogen fluoride gas. researchgate.net

Hydrothermal Synthesis for Controlled Particle Morphology

Hydrothermal synthesis is a versatile method for producing crystalline materials with controlled particle size and shape. mdpi.comijcce.ac.ir This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures. google.com It is particularly advantageous for synthesizing materials that are sensitive to high temperatures. mdpi.com

Microwave-assisted hydrothermal synthesis is a variation that utilizes rapid and uniform heating, which can accelerate crystallization kinetics by one to two orders of magnitude compared to conventional methods. mdpi.comacs.org This method has been successfully used to synthesize Pb2Ti2O5.4F1.2 particles with a well-defined octahedral shape. acs.org The control over particle morphology is achieved by adjusting parameters such as reaction time, temperature, and the use of phase-directing additives. google.com For instance, in the synthesis of ZnO nanorods, a capping agent was used to control the particle morphology and size. mdpi-res.com The ability to control particle shape and size is critical as it directly impacts the material's properties and performance in various applications. ijcce.ac.ir

Advanced Manufacturing Techniques for this compound Materials

Advanced manufacturing encompasses a range of innovative technologies for producing new materials and components. sandia.gov For this compound, these techniques are pivotal in fabricating materials with tailored properties for specific applications.

Melt Processing for Fabrication of Inorganic Glass Fibers

Melt processing is a key technique for producing inorganic glass fibers from materials like this compound. researchgate.net This method takes advantage of the low glass transition temperature (Tg) of certain glass compositions, allowing them to be processed in a molten state. researchgate.neteuropa.eulsbu.ac.uk this compound glasses are known for their low Tg values, which can be as low as 105°C, making them suitable for co-processing with polymers. europa.eumdpi.com The process involves melting the glass feedstock and then drawing it into fibers. google.com

The melting conditions, including temperature and time, significantly influence the structure and properties of the resulting glass. scispace.com For example, the conversion of precursors like ammonium dihydrogen phosphate to P2O5, a key glass-forming component, is dependent on achieving a critical melting time and temperature. scispace.com The viscosity of the glass melt is also a crucial parameter that is dependent on temperature. scispace.com

Centrifugal Forcespinning Methodology

Centrifugal forcespinning is a high-throughput method that utilizes centrifugal force to produce micro- and nanofibers from a melt or solution. researchgate.netresearchgate.net This technique is particularly effective for materials with low melt viscosity. mdpi.com The process involves ejecting the molten material through orifices in a rapidly rotating spinneret, where the centrifugal force stretches the material into fine fibers. mdpi.comntu.ac.uk

The diameter of the resulting fibers can be controlled by adjusting parameters such as the rotational speed of the spinneret and the orifice diameter. researchgate.netntu.ac.uk Higher rotational speeds generally lead to smaller fiber diameters due to increased stretching forces and enhanced solvent evaporation. ntu.ac.uk However, there is a critical maximum rotational speed beyond which fiber diameter may increase. ntu.ac.uk The flow rate of the polymer melt or solution also plays a significant role in achieving uniform fiber formation. mdpi.com

Thermal Post-Treatment for Network Crosslinking and Stability Enhancement

Following the fabrication of this compound glass fibers, thermal post-treatment is often employed to enhance their properties. This process typically involves annealing the fibers at a specific temperature, which can lead to dehydration and the loss of fluorine. researchgate.netresearchgate.net This results in a more rigid and crosslinked glass network. researchgate.netresearchgate.net

Structural Characterization and Spectroscopic Analysis

Diffraction Techniques for Crystalline and Amorphous Phases

Diffraction techniques are fundamental in the structural characterization of tin fluoride (B91410) phosphate (B84403), providing critical insights into both its crystalline and amorphous forms. These methods allow for the detailed analysis of atomic arrangements, phase composition, and microstructural features.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity Assessment

For crystalline tin fluoride phosphate compounds, single-crystal and powder X-ray diffraction are employed to determine precise crystallographic parameters. researchgate.netresearchgate.net This data is crucial for defining the unit cell, which is the fundamental repeating unit of a crystal structure. Analysis of the diffraction pattern allows for the determination of the lattice parameters (the lengths of the unit cell edges a, b, c, and the angles between them α, β, γ) and the space group, which describes the symmetry elements of the crystal. researchgate.netresearchgate.net

One specific this compound, Sn3F3PO4, was found to crystallize in the rhombohedral space group R3̅. researchgate.netresearchgate.net Its structure is composed of helical –Sn–F– chains interconnected by phosphate groups. researchgate.netresearchgate.net Other related tin phosphates have also been characterized, revealing a variety of crystal systems and space groups. researchgate.netresearchgate.netacs.org

Below is a table summarizing the crystallographic data for Sn3F3PO4 and other related tin phosphate compounds.

| Compound | Formula | Crystal System | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|---|

| Tin Trifluorophosphate | Sn3F3PO4 | Rhombohedral | R3̅ (No. 146) | a = 11.8647(11) Å, c = 4.6291(6) Å, V = 564.34(10) ų | researchgate.netresearchgate.net |

| Stannous Hydroxide Phosphate | Sn2(OH)PO4 | Monoclinic | P21/n | a = 7.176(4) Å, b = 7.051(1) Å, c = 10.453(4) Å, β = 103.96(3)° | researchgate.net |

| - | Sn3O(OH)PO4 | Monoclinic | P21/c | a = 4.8851(7) Å, b = 11.465(2) Å, c = 12.362(2) Å, β = 105.81(1)° | researchgate.net |

Low-angle X-ray diffraction (LAXRD) is essential for characterizing mesoporous materials, which have pore sizes ranging from 2 to 50 nm. core.ac.ukresearchgate.net In the case of mesoporous tin phosphate, LAXRD patterns, typically collected at 2θ angles between 1° and 10°, reveal information about the ordered arrangement of pores. usm.my The presence of one or more diffraction peaks in the low-angle region is indicative of a well-ordered mesostructure. usm.mycore.ac.uk

For example, studies on mesoporous tin phosphate synthesized using a soft-templating method showed a low-angle reflection at approximately 1.5°, confirming its mesostructured characteristics. usm.my The position of these peaks can be used to calculate the d-spacing, which relates to the repeating distance of the pore structure. acs.org The intensity and sharpness of the peaks provide a qualitative measure of the long-range order of the mesopores. core.ac.uk The collapse of this ordered structure, for instance upon heating to high temperatures (e.g., 500°C), is evidenced by the disappearance of these low-angle peaks. usm.my

Variable Temperature Powder X-ray Diffraction (VT-PXRD) is a powerful technique for studying the structural stability and phase transitions of materials as a function of temperature. researchgate.neticdd.com For this compound, VT-PXRD can be used to monitor changes in the crystal structure upon heating or cooling. researchgate.netresearchgate.net This analysis is critical for understanding the thermal behavior of the compound, such as identifying temperatures at which phase changes occur or at which the material begins to decompose. researchgate.net The data obtained from VT-PXRD experiments can reveal thermal expansion characteristics and provide insights into the dynamic structural behavior of the material under different thermal conditions. researchgate.neticdd.com Research on Sn3F3PO4 has utilized VT-PXRD as part of its characterization, alongside techniques like thermogravimetric analysis (TGA). researchgate.netresearchgate.net

Analysis of Mesoporous Structure Characteristics via Low-Angle XRD

Electron Microscopy for Morphological and Microstructural Elucidation

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of this compound materials, offering much higher resolution than conventional light microscopy. nih.govnanoscience.com These methods use a beam of electrons to generate images, providing direct observation of particle size, shape, and surface features.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, particle size, and morphology of this compound powders and coatings. researchgate.netresearchgate.net In SEM analysis, a focused beam of electrons is scanned across a sample, and the resulting signals are used to form an image. This technique has been employed to characterize the products of reactions involving stannous fluoride, which can include various tin phosphate compounds. nih.govkarger.com

Studies have shown that this compound can form as globular precipitates on surfaces. nih.gov When synthesized, materials such as Sn3F3PO4 have been examined by SEM to understand their particle morphology. researchgate.netresearchgate.net For instance, after sequential applications of acidulated phosphate fluoride and stannous fluoride on enamel, SEM revealed a surface deposit of fine, spherical particles. karger.com In another context, SEM micrographs of hybrids of polyamide and this compound glass showed a two-phase heterogeneous structure, with the glass phase appearing as light particles within the darker polymer matrix. The morphology of these glass particles, such as being rounded, can indicate the degree of melting during processing.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) serves as a critical tool for investigating the nanoscale features of materials containing this compound. In the context of hybrid materials, such as those combining this compound (TFP) glass with polymers, TEM studies have revealed the formation of nanoparticles and provided insights into the compatibility between the glass and polymer matrix. For instance, in hybrids of TFP glass and polyamide 11, TEM analysis identified nanoparticles approximately 40 nm in size, suggesting a good level of compatibility between the components. lsbu.ac.uk Samples for this type of analysis are often prepared by cutting ultra-thin sections (around 40 nm) using an ultracryomicrotome.

TEM is also employed to determine the size and size distribution of nanoparticles within fluoride-phosphate phosphors synthesized using a low-melting-point tin-fluorophosphate glass matrix. researchgate.net This analysis is crucial for understanding how the nanostructure influences the material's properties, such as luminescence. For example, analysis of β-NaEuF₄/NaGdF₄ core-shell nanoparticles synthesized in such a glass showed a narrow size distribution, which has implications for the material's optical and structural characteristics. researchgate.net

Vibrational and Resonance Spectroscopies

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for probing the structure of this compound glasses by identifying the vibrational modes of their constituent chemical bonds and functional groups. scispace.comsci-hub.se The analysis of FTIR spectra, typically recorded in the 400–4000 cm⁻¹ range, reveals the arrangement of the phosphate network and the role of fluorine and tin ions. scispace.comrsc.org

Key vibrational bands observed in the FTIR spectra of this compound glasses provide information on the phosphate network's connectivity. Bands related to P–O–P bridging oxygen vibrations are typically found around 730-740 cm⁻¹ (bending) and 920-929 cm⁻¹ (stretching). rsc.org Non-bridging oxygen (P–O⁻) vibrations give rise to bands at approximately 507 cm⁻¹ (bending) and 1093 cm⁻¹ (stretching). rsc.org The incorporation of fluorine into the phosphate tetrahedra is evidenced by P–F stretching vibrations, which are assigned to bands in the regions of 840-847 cm⁻¹ and 1025-1027 cm⁻¹. rsc.org The addition of network modifiers like tin(II) oxide (SnO) in place of tin(II) fluoride (SnF₂) leads to a decrease in the intensity of P-F vibrational bands and an increase in the intensity of P-O-P bands, indicating a more cross-linked network structure. rsc.orginoe.ro

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~507 | P–O⁻ (non-bridging oxygen) bending | rsc.org |

| 730 - 740 | P–O–P (bridging oxygen) bending | rsc.org |

| 840 - 847 | P–F stretching in [PO₄₋ₓFₓ] tetrahedra | rsc.org |

| 920 - 929 | P–O–P (bridging oxygen) stretching | rsc.org |

| 1025 - 1027 | P–F stretching in [PO₄₋ₓFₓ] tetrahedra | rsc.org |

| ~1093 | P–O⁻ (non-bridging oxygen) stretching | rsc.org |

FTIR spectroscopy is instrumental in assessing the relative concentrations of different phosphate structural units, particularly pyrophosphate (connected tetrahedra) and orthophosphate (isolated tetrahedra), which define the degree of polymerization in the glass network. scispace.com The structure of this compound glass is often based on pyrophosphate groups, which are end-groups of phosphate chains. scispace.comlsbu.ac.uk However, processing conditions, such as the melting temperature and time, can significantly alter the glass structure. Sub-optimal melting conditions can lead to the formation of a significant concentration of orthophosphate (Q⁰) structural units. scispace.comlsbu.ac.uk The presence of orthophosphate units is indicated by a characteristic FTIR band around 940 cm⁻¹, which corresponds to the P-O stretching vibration in the Q⁰ structural unit. scispace.com

FTIR spectra provide valuable information on the presence of hydroxyl (OH) groups and residual ammonium (B1175870) (NH) species, which can significantly impact the glass properties. scispace.com The presence of P-OH groups, often resulting from reactions with atmospheric moisture or from the raw materials, is identified by specific vibrational bands. inoe.ro Forceful bands around 1620 cm⁻¹ are related to O-H bending vibrations from structural water. inoe.ro The precursor material, often ammonium dihydrogen phosphate (NH₄H₂PO₄), can lead to residual NH and P-OH groups if the melting process is incomplete. scispace.comlsbu.ac.uk The variations in NH and P-OH vibrations, observed through FTIR, reveal that a critical melting time and temperature are necessary for the complete decomposition of the precursors to form the phosphorus pentoxide (P₂O₅) required for a stable glass network. scispace.comlsbu.ac.uk Bands around 3300 cm⁻¹ are associated with the N-H symmetrical stretching vibration, which can be attributed to ammonia (B1221849) from the thermal decomposition of NH₄H₂PO₄. inoe.ro

Assessment of Pyrophosphate and Orthophosphate Structural Units

Raman Spectroscopy for Network Connectivity and Species Identification

Raman spectroscopy is a powerful complementary technique to FTIR for investigating the network connectivity of this compound glasses. scispace.com It is particularly effective for identifying different phosphate species and quantifying the degree of polymerization within the glass structure. arxiv.orgresearchgate.net The Raman spectra provide detailed information on symmetric stretching modes of P-O-P linkages and various phosphate tetrahedral units (Qⁿ). rsc.orgresearchgate.net

Key features in the Raman spectra include a band around 730 cm⁻¹ related to the P–O–P symmetric stretching mode. rsc.org Bands associated with P-F bonds are also observed, with a P-F symmetric stretch near 865 cm⁻¹ and P-F bending modes around 530 cm⁻¹. rsc.org The environment of the tin ions can also be probed, with peaks near 370 cm⁻¹ and 415 cm⁻¹ attributed to Sn-F fragments. rsc.org

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~370, ~415 | Sn–F fragments | rsc.org |

| ~530 | P–F bending modes | rsc.org |

| ~730 | P–O–P symmetric stretching | rsc.org |

| ~865 | P–F symmetric stretching | rsc.org |

| ~930 | P–O symmetric stretch of Q⁰ units | arxiv.org |

| 1020 - 1050 | P–O symmetric stretch of Q¹ units | scispace.comrsc.org |

| ~1125 | P–O symmetric stretch of Q² units | rsc.orgarxiv.org |

Raman spectroscopy is highly sensitive to the different Qⁿ species, where 'n' represents the number of bridging oxygens in a PO₄ tetrahedron. This allows for a detailed characterization of the phosphate network's polymerization. scispace.com

Q⁰ Species (Orthophosphate): These are isolated PO₄ tetrahedra with no bridging oxygens. The symmetric stretching vibration of the P-O bonds in Q⁰ units gives rise to a distinct Raman peak typically observed around 924-930 cm⁻¹. scispace.comarxiv.org The emergence or increased intensity of this band indicates depolymerization of the phosphate network. arxiv.org Sub-optimal melting conditions can result in higher concentrations of these Q⁰ units. scispace.com

Q¹ Species (Pyrophosphate): These are phosphate tetrahedra with one bridging oxygen, forming the end-groups of phosphate chains (dimers). The primary structural feature of many this compound glasses is the pyrophosphate unit. scispace.comlsbu.ac.uk The symmetric stretching vibration of Q¹ units is identified by a strong Raman band in the 1020-1050 cm⁻¹ region. scispace.comrsc.org

Q² Species (Metaphosphate): These tetrahedra have two bridging oxygens and form the middle groups of longer phosphate chains. The presence of Q² units indicates a more polymerized network. scispace.com The symmetric P-O stretch of Q² units is associated with a peak near 1105-1125 cm⁻¹. rsc.orgarxiv.org The intensity of this band decreases as the phosphate chains are broken down, for example, by the addition of network modifiers that decrease the P/O ratio. rsc.orgarxiv.org

The relative intensities of the Q⁰, Q¹, and Q² bands in the Raman spectrum provide a semi-quantitative measure of the glass structure, revealing it to be composed primarily of pyrophosphate (Q¹) chains with smaller concentrations of metaphosphate (Q²) chains and orthophosphate (Q⁰) units depending on composition and synthesis conditions. scispace.comarxiv.org

Effect of Fluorine on P-O-P Bond Depolymerization

The introduction of fluorine into tin phosphate glass networks has a significant impact on their structure, primarily through the depolymerization of the phosphate chains. Fluorine actively breaks the bridging P-O-P bonds that form the backbone of the glass network. lsbu.ac.uk This process leads to the formation of shorter phosphate units, such as monofluorophosphate (PO₃F²⁻) and difluorophosphate (PO₂F₂⁻) groups. lsbu.ac.uk

Spectroscopic studies, including Fourier-transform infrared (FTIR) and Raman spectroscopy, have shown that the glass structure in this compound systems is often composed of pyrophosphate units, which are characterized by Q¹ end groups and a low concentration of more polymerized Q² chains. lsbu.ac.uk The Qⁿ terminology refers to the connectivity of the phosphate tetrahedra, where 'n' is the number of bridging oxygen atoms connecting it to other phosphate tetrahedra. The depolymerization process effectively decreases the average length of the phosphate chains as more fluoride is incorporated, leading to a shift from metaphosphate chains to pyrophosphate dimers. lsbu.ac.uk

This structural change from a more polymerized network to a depolymerized one, with the replacement of strong P-O-P linkages with weaker P-F bonds, influences the physical properties of the glass. lsbu.ac.ukmst.edu For instance, the glass transition temperature (Tg) can be affected by the extent of this depolymerization. lsbu.ac.uk

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to analyze the elemental composition and chemical states of atoms within the first few atomic layers of a material. ntu.edu.tw In the context of this compound, XPS provides valuable insights into the bonding environments of phosphorus, oxygen, tin, and fluorine.

Analysis of the high-resolution core level spectra of elements like O 1s, P 2p, and Sn 3d can reveal the presence of different structural bonds, such as P-O-P, Sn-O-P, and metal-fluoride bonds. kfupm.edu.saosti.gov The binding energies of the photoemitted electrons are characteristic of the specific element and its oxidation state, allowing for the identification of various chemical species on the glass surface. For example, asymmetries observed in the core level spectra can indicate the presence of more than one type of bonding environment or valence state for a particular element. kfupm.edu.sa

Deconvolution of P 2p Spectra for Phosphate Group Identification

The binding energy of the P 2p peak is sensitive to the local chemical environment of the phosphorus atom. For instance, different phosphate species such as orthophosphates (PO₄³⁻, Q⁰), pyrophosphates (P₂O₇⁴⁻, Q¹), and metaphosphates (PO₃⁻, Q²) can be distinguished based on their characteristic P 2p binding energies. researchgate.netbris.ac.uk It's important to note that the P 2p spectrum consists of a spin-orbit doublet, P 2p₃/₂ and P 2p₁/₂, which must be accounted for during the deconvolution process. kfupm.edu.saulaval.ca The asymmetry often observed in P 2p spectra can arise from this spin-orbit splitting. kfupm.edu.sa

By analyzing the areas of the deconvoluted peaks, the relative concentrations of the different phosphate groups on the surface of the this compound material can be quantified. This information is crucial for understanding the degree of polymerization of the phosphate network.

Table 1: Representative Binding Energies for Different Phosphate Groups from P 2p XPS Spectra

| Phosphate Group | Qn Designation | Typical P 2p Binding Energy Range (eV) |

| Metaphosphate | Q² | 134.0 - 134.5 |

| Pyrophosphate | Q¹ | ~134.2 |

| Orthophosphate | Q⁰ | Not specified in provided context |

| Phosphorus Pentoxide | - | ~134.2 |

Note: The exact binding energies can vary depending on the specific glass composition and instrument calibration. The data presented is a general range based on available literature. researchgate.netulaval.ca

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local atomic structure and dynamics in solid materials. anr.fr It is particularly valuable for characterizing amorphous materials like glasses, where long-range order is absent. For this compound, specific NMR active nuclei can be probed to understand the coordination environments and connectivity of the constituent elements.

¹¹⁹Sn and ¹⁹F NMR for Tin and Fluorine Coordination Environments

¹¹⁹Sn NMR is instrumental in determining the coordination environment and oxidation state of tin atoms. nih.gov The ¹¹⁹Sn isotope is a good candidate for NMR studies due to its natural abundance and sensitivity. nih.gov The chemical shift of ¹¹⁹Sn is highly sensitive to its local environment, allowing for the differentiation between various tin species. nih.govnih.gov For instance, the chemical shift anisotropy (CSA), which describes the orientation dependence of the chemical shift, is significantly different for Sn(II) and Sn(IV) oxidation states. osti.govresearchgate.net This allows for the quantification of the relative amounts of Sn(II) and Sn(IV) in a sample. osti.gov Furthermore, ¹¹⁹Sn NMR can distinguish between different coordination numbers and geometries of tin, such as SnF₃ and SnF₅ sites in stannous fluoride. researchgate.net

¹⁹F NMR provides critical information about the role of fluorine in the glass network. The ¹⁹F chemical shift can differentiate between fluorine atoms bonded to different cations, for example, F-P, F-Sn, or F-Al bonds. osti.gov This is because the F 1s binding energies are distinct for various metal-fluoride bonds. osti.gov Two-dimensional NMR techniques, such as ¹⁹F{¹¹⁹Sn} Heteronuclear Multiple Quantum Coherence (HMQC), can be used to probe the connectivity between fluorine and tin atoms, revealing details about Sn-F bonding. researchgate.netgrafiati.com

Table 2: Key ¹¹⁹Sn and ¹¹⁹F NMR Parameters for Characterizing this compound

| Nucleus | NMR Parameter | Information Gained |

| ¹¹⁹Sn | Isotropic Chemical Shift | Oxidation state (Sn(II) vs. Sn(IV)), coordination environment |

| ¹¹⁹Sn | Chemical Shift Anisotropy (CSA) | Sensitivity to Sn oxidation state |

| ¹⁹F | Isotropic Chemical Shift | Type of metal-fluoride bond (e.g., P-F, Sn-F) |

| ¹¹⁹Sn-¹⁹F | J-coupling | Connectivity and bonding between tin and fluorine |

³¹P NMR for Phosphorus Connectivity and Bonding

³¹P NMR is a fundamental technique for elucidating the structure of phosphate-based materials. The ³¹P chemical shift is highly sensitive to the connectivity of the phosphate tetrahedra, making it an excellent tool for determining the Qⁿ distribution (the number of bridging oxygen atoms per phosphate tetrahedron). nih.gov

Different phosphate structural units, such as orthophosphate (Q⁰), pyrophosphate (Q¹), metaphosphate (Q²), and ultraphosphate (Q³), give rise to distinct signals in the ³¹P NMR spectrum. By analyzing the relative intensities of these signals, the degree of polymerization of the phosphate network can be determined. This provides a quantitative measure of the depolymerization effect caused by the incorporation of fluorine or other network modifiers. Solid-state ³¹P NMR studies have been successfully applied to various inorganic phosphates, including synthetic calcium phosphates and tin(II) phosphates, to characterize their structures. nih.govworktribe.com

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique utilized to determine the short-range order in glassy materials by analyzing the oscillations in the X-ray absorption coefficient above an absorption edge. mdpi.comresearchgate.netrsc.org This method provides detailed information about the local atomic environment around a specific element, including coordination numbers and interatomic distances, which are crucial for understanding the structure-property relationships in materials like this compound glasses. mdpi.comresearchgate.netrsc.org The analysis of EXAFS data allows for a precise determination of the local structure within a few angstroms of the absorbing atom. aps.org

In studies of this compound glasses, EXAFS has been employed to elucidate the coordination environment of tin (Sn). Research on glasses with the composition 50SnF₂·(20-x)SnO·30P₂O₅·xEr₂O₃ (where x=0, 0.1, 0.25) revealed that the average coordination number of Sn to oxygen (O) is approximately 1.5. arxiv.org This finding was consistent for both undoped and erbium (Er)-doped samples, suggesting that the addition of the dopant does not significantly alter the local coordination of tin. arxiv.org It is believed that in this compound glass, Sn-F bonds are not predominant and only form in limited numbers to prevent the formation of Sn-O-Sn linkages. arxiv.orgresearchgate.net In some zinc phosphate glass systems containing tin oxide, Mössbauer and X-ray absorption fine structure analyses have indicated that most Sn²⁺ centers exist in a SnO-like coordination state with a coordination number greater than 2. rsc.org

EXAFS is also instrumental in determining the coordination preferences of dopant ions within the glass matrix. For erbium-doped this compound glasses, EXAFS studies at the Er L₃-edge have shown a strong preference for erbium to bond with fluorine (F). arxiv.org In a glass with 0.25 mol% Er₂O₃, the first coordination sphere of Er was found to consist of approximately nine fluorine atoms at an average bond length of 2.292 ± 0.005 Å. arxiv.orgresearchgate.net This preferential Er-F bonding is significant as it influences the glass structure and properties. arxiv.org The tendency for Er to coordinate with F may be attributed to the presence of P-F bonds, which lowers the polarizability of the non-bridging P-O bonds that would otherwise coordinate with the rare-earth ion. arxiv.orgresearchgate.net This is in contrast to some aluminum-containing fluorophosphate (B79755) glasses where preferential Er-O bonding is observed due to the formation of strong Al-F bonds and fewer P-F bonds. arxiv.orgresearchgate.net The addition of Er₂O₃ as a dopant has been shown to strengthen the network connectivity and improve the chemical durability of both phosphate and fluorophosphate glasses. arxiv.orgresearchgate.net

Determination of Average Sn-O Coordination

Elemental and Thermal Analysis

Inductively Coupled Plasma Spectroscopy (ICPS) for Elemental Ratios

Inductively Coupled Plasma Spectroscopy (ICPS), also known as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), is a versatile analytical technique for determining the elemental composition of materials. epa.govrsc.org The method involves introducing a sample into an inductively coupled plasma, which excites the atoms of the elements present. These excited atoms then emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of the element in the sample. researchgate.net This technique is capable of multi-elemental analysis with high sensitivity and is widely used for quantitative elemental analysis. epa.govrsc.org In the context of this compound materials, ICPS can be employed to accurately determine the ratios of constituent elements such as tin (Sn), phosphorus (P), and any dopants present, ensuring the synthesized material conforms to the desired stoichiometry. epa.gov

Energy-Dispersive Spectrometry (EDS) for Compositional Evolution

Energy-Dispersive Spectrometry (EDS or EDX) is a common analytical technique, often coupled with a scanning electron microscope (SEM), used to determine the elemental composition of a sample. bham.ac.ukmdpi.com It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. The energy of these X-rays is specific to each element, allowing for qualitative and quantitative analysis. bham.ac.ukmdpi.com

In the study of this compound glass fibers, EDS was used to investigate the compositional evolution of the fibers after thermal treatment. researchgate.net The analysis helps in understanding changes in the elemental makeup, such as the loss of certain elements during processing. researchgate.net For instance, research on this compound glass fibers revealed dehydration and a loss of fluorine during thermal treatment. researchgate.net Similarly, in the synthesis of erbium-doped this compound glasses, EDS was utilized to obtain the Sn:P and O:F ratios. arxiv.org

Thermogravimetric Analysis (TGA) for Thermal Decomposition and Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is a valuable tool for assessing the thermal stability and decomposition behavior of materials. mdpi.comoszk.hu

TGA studies on this compound glasses have provided insights into their thermal stability. The mass loss observed during TGA can be related to factors such as undermelting and thermal degradation. scispace.com For this compound glasses, increasing the melting time and temperature during synthesis initially improves thermal stability, attributed to the enhanced formation of a stronger Sn-O-P network structure. scispace.com However, excessive temperatures can lead to thermal degradation. scispace.com In one study, TGA results showed that the total mass loss at 550°C and the rate of mass loss both decreased with increasing melting time during synthesis. scispace.com Another investigation on this compound glass fibers demonstrated that a thermal post-treatment at 300°C resulted in excellent thermal stability, with the glass transition temperature (Tg) increasing by 100°C compared to the bulk material. researchgate.net The addition of erbium oxide to tin fluorophosphate glasses has also been shown to improve their thermal stability, as indicated by an increase in the glass transition temperature. arxiv.org

Below is a data table summarizing the TGA results for a LiFePO₄ sample, illustrating the type of data obtained from such an analysis.

| Temperature Range (°C) | Weight Loss (%) | Process |

| 30–120 | 1.1 | Moisture Loss |

| 120–800 | 19.9 | Decomposition of Electrolyte |

| Residue at 800 °C | 79.0 | |

| Data derived from a study on LiFePO₄ cathode material and is for illustrative purposes. kohan.com.tw |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique utilized to investigate the thermal transitions of this compound materials. This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC analysis provides critical data on key thermal events such as the glass transition temperature (Tg), crystallization temperature (Tx), and melting temperature (Tm). These parameters are crucial for understanding the material's thermal stability, processing window, and structural arrangement.

In the context of this compound glasses, DSC is employed to characterize their response to heating. A typical DSC scan involves heating a small sample at a controlled rate in an inert atmosphere, such as dry nitrogen, to observe endothermic and exothermic events. eag.com The glass transition (Tg) is observed as an endothermic shift in the baseline of the DSC thermogram, representing the temperature at which the amorphous solid transitions into a supercooled liquid state. arxiv.org The crystallization temperature (Tx) is identified by a sharp exothermic peak, indicating the transition from an amorphous to a crystalline state. arxiv.org

Research findings indicate that the thermal properties of this compound glasses are highly sensitive to their composition and synthesis conditions. scispace.com For instance, the molar composition, including the ratio of tin(II) fluoride (SnF2) to tin(II) oxide (SnO) and phosphorus pentoxide (P2O5), significantly influences the Tg. lsbu.ac.ukrsc.org The introduction of fluorine, for example, can lead to the formation of P-F terminal groups, which decreases the degree of polymerization and network connectivity, resulting in a lower Tg. lsbu.ac.uk

Furthermore, the synthesis parameters, such as melting temperature and duration, play a critical role in the final thermal characteristics of the glass. scispace.com Inadequate melting times and temperatures can result in weaker F-Sn and F-P linkages, leading to lower Tg values. scispace.com Conversely, optimized melting conditions promote the formation of more stable Sn-O-P linkages, enhancing the glass stability. scispace.com The thermal stability of the glass can be assessed using the Dietzel thermal stability criterion (ΔT = Tx - Tg). A larger ΔT value generally indicates a greater resistance to crystallization upon heating, which is a desirable property for many applications. arxiv.org

The effect of dopants on the thermal properties of this compound glasses has also been a subject of investigation. For example, doping with erbium oxide (Er2O3) has been shown to increase the glass transition temperature and improve thermal stability. arxiv.org

The following tables present data from various studies on this compound glasses, illustrating the influence of composition and synthesis parameters on their thermal transitions as determined by DSC.

Interactive Data Table 1: Effect of Melting Time on Glass Transition Temperature (Tg)

This table shows the effect of melting time on the glass transition temperature (Tg) of a this compound glass melted at 450°C. scispace.com

| Melting Time (minutes) | Glass Transition Temperature (Tg) (°C) |

| 15 | 100 |

| 20 | 115 |

| 25 | 125 |

| 30 | 122 |

| 35 | 120 |

Interactive Data Table 2: Thermal Properties of Undoped and Er2O3-Doped Tin Fluorophosphate Glasses

This table summarizes the glass transition temperature (Tg), crystallization temperature (Tx), and thermal stability (Tx – Tg) for undoped and erbium oxide (Er2O3) doped this compound glasses. arxiv.orgresearchgate.net

| Sample Composition (mol%) | Tg (°C) | Tx (°C) | Tx – Tg (°C) |

| 50SnF2·20SnO·30P2O5 (undoped) | 80 | 155 | 75 |

| 50SnF2·19.9SnO·30P2O5·0.1Er2O3 | 85 | 170 | 85 |

| 50SnF2·19.75SnO·30P2O5·0.25Er2O3 | 87 | 175 | 88 |

Interactive Data Table 3: Effect of SnF2 Content on Thermal Properties

This table illustrates how varying the tin(II) fluoride (SnF2) content affects the glass transition temperature (Tg) and softening point (Ts) of this compound glasses. lsbu.ac.uk

| SnF2 Content (mol%) | Tg (°C) | Ts (°C) |

| 40 | 163 | 350 |

| 50 | 125 | 310 |

| 60 | 106 | 289 |

Crystallographic Investigations of Tin Fluoride Phosphate Structures

Refinement of Crystal Structures

Accurate determination of crystal structures is paramount for understanding the properties of materials. For tin phosphates, early studies have been enhanced by more recent, high-precision refinements.

The crystal structure of tin(II) hydrogen phosphate (B84403), SnHPO₄, was initially reported in 1971. acs.org However, a subsequent redetermination provided more accurate atomic parameters and a clearer understanding of the bonding environment. acs.orgresearchgate.net This re-evaluation was prompted by the need for higher precision, which was not achievable in earlier studies, partly due to the difficulty in precisely locating lighter atoms in the presence of the heavy tin atom. acs.org

The redetermined structure confirmed that SnHPO₄ crystallizes in the monoclinic space group P2₁/c. researchgate.net The refined unit cell parameters showed slight differences from the original determination, highlighting the improved accuracy. The structure consists of infinite sheets composed of fused SnO₃ and PO₄ groups, which are stacked perpendicular to the b-axis. acs.orgresearchgate.net These sheets are held together by hydrogen bonding. researchgate.netresearchgate.net Specifically, pairs of hydrogen-bonded HPO₄²⁻ ions lie in sheets parallel to the (100) plane, with the tin(II) ions situated in sheets midway between them. iucr.org The distance between the oxygen atoms involved in this hydrogen bonding is approximately 2.52 Å. researchgate.net

Table 1: Comparison of Crystallographic Data for SnHPO₄ Data sourced from multiple crystallographic studies.

| Parameter | McDonald & Eriks (1980) researchgate.net | Berndt & Lamberg (1971) iucr.org |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 4.596 (2) | 4.576 (16) |

| b (Å) | 13.625 (2) | 13.548 (48) |

| c (Å) | 5.824 (2) | 5.785 (19) |

| β (°) | 98.80 (4) | 98.41 (7) |

| Volume (ų) | 360.4 (2) | 354.7 |

| Z | 4 | 4 |

| R-value | 0.033 | 0.105 |

The crystal structure of tin(II) phosphite (B83602), SnHPO₃, was determined for the first time by McDonald and Eriks in 1980. acs.orgresearchgate.net Unlike SnHPO₄, this compound had not been previously characterized by single-crystal X-ray diffraction. The study revealed that SnHPO₃ also crystallizes in a monoclinic system but with the space group Ic. researchgate.net More recent studies on nanostructured SnHPO₃ have confirmed the monoclinic symmetry, though some analyses use the equivalent C1c1 space group setting. mdpi.com

The structure of SnHPO₃ is remarkably similar to that of SnHPO₄, also featuring infinite sheets built from fused SnO₃ and, in this case, HPO₃ groups. acs.orgresearchgate.net These sheets are stacked perpendicular to the b-axis. researchgate.net However, a key difference is the absence of hydrogen bonding between the sheets in the phosphite structure, unlike the phosphate analogue. researchgate.netresearchgate.net

Table 2: Crystallographic Data for SnHPO₃ Data from the initial structure determination.

| Parameter | Value (McDonald & Eriks, 1980) researchgate.net |

| Space Group | Ic |

| a (Å) | 4.685 (2) |

| b (Å) | 12.296 (5) |

| c (Å) | 6.165 (3) |

| β (°) | 99.70 (5) |

| Volume (ų) | 350.1 (2) |

| Z | 4 |

| R-value | 0.035 |

Redetermination of Sn(II) Hydrogen Phosphate (SnHPO₄) Crystal Structure

Bonding and Coordination Environment Analysis

The refined structural data allow for a detailed analysis of the bonding and coordination environments within these tin compounds, revealing characteristic features of Sn(II) chemistry.

In both SnHPO₄ and SnHPO₃, the tin(II) atom exhibits a characteristic trigonal pyramidal coordination with oxygen atoms. acs.orgresearchgate.netresearchgate.net The three nearest oxygen atoms form the base of a pyramid, with the tin atom at the apex. researchgate.netresearchgate.netresearchgate.net This SnO₃ pyramidal geometry is a common feature in many tin(II) compounds containing highly electronegative ligands like oxygen, arising from the stereochemically active 5s² lone pair of electrons on the Sn(II) ion. acs.orgnih.gov This lone pair occupies a volume in the coordination sphere opposite the bonded ligands. nih.gov In SnHPO₄, each tin ion has a total of eight oxygen neighbors from six different phosphate ions, but only three are at close distances, forming the primary coordination pyramid. iucr.org

The precise measurement of interatomic distances and angles is crucial for describing the coordination polyhedra. In the SnO₃ pyramids of SnHPO₄ and SnHPO₃, the Sn-O bond lengths and O-Sn-O angles show distinct values that reflect their structural environments. researchgate.net The average Sn-O bond distance is slightly longer in the phosphate compared to the phosphite. researchgate.netresearchgate.net Conversely, the average O-Sn-O bond angle is wider in the phosphite. researchgate.netresearchgate.netresearchgate.net These differences in the SnO₃ pyramid geometry are subtle but significant indicators of the influence of the respective phosphate and phosphite groups on the tin coordination environment. researchgate.net

Table 3: Average Interatomic Distances and Bond Angles in SnO₃ Pyramids

| Compound | Average Sn-O Distance (Å) | Average O-Sn-O Angle (°) |

| SnHPO₄ | 2.27 researchgate.netresearchgate.net | 79.0 researchgate.netresearchgate.net |

| SnHPO₃ | 2.19 researchgate.netresearchgate.net | 84.4 researchgate.netresearchgate.net |

In addition to the primary Sn-O bonds, NMR studies have been employed to determine proton distances, which are difficult to ascertain with X-ray diffraction due to the low scattering power of hydrogen, especially in the presence of heavy atoms like tin. researchgate.networktribe.com These studies measured the internuclear distance between phosphorus and hydrogen to be 1.42 Å in SnHPO₃ and 2.05 Å in SnHPO₄. researchgate.networktribe.com

The arrangement of coordination polyhedra in tin fluoride (B91410) phosphates gives rise to larger structural motifs. As established, the structures of SnHPO₄ and SnHPO₃ are dominated by two-dimensional Sn-O-P networks , where SnO₃ pyramids are fused with PO₄ or HPO₃ tetrahedra to form infinite sheets. acs.orgresearchgate.netresearchgate.net These layered structures are a recurring motif in tin phosphate chemistry. csulb.eduacs.org

In compounds that explicitly contain fluoride, such as tin trifluorophosphate (Sn₃F₃PO₄), different structural motifs emerge. The crystal structure of Sn₃F₃PO₄, which crystallizes in the rhombohedral space group R3, is characterized by the presence of helical –Sn–F– chains . researchgate.net These helical chains are interconnected by phosphate (PO₄) groups, forming a robust three-dimensional framework. researchgate.net The formation of such helical chains is a notable structural feature in the design of noncentrosymmetric solids and has been observed in various inorganic-organic hybrid materials and other tin fluoride compounds. nih.govmdpi.comnorthwestern.edu

Investigation of Hydrogen Bonding Networks within Layered Structures

Hydrogen bonding plays a significant role in the structural assembly of certain crystalline tin fluoride phosphate-related compounds, particularly those with layered architectures. In materials containing hydroxyl (-OH) groups, these bonds dictate the interconnection between layers.

A key example is found in the basic tin(II) fluoride, Sn₉F₁₃O(OH)₃ · 2H₂O, a compound synthesized during experiments mimicking the reaction of stannous fluoride with dentin surrogates. researchgate.net Its crystal structure is characterized by bilayers. Within these bilayers, unsymmetrical, protic-aprotic monolayers are connected to each other on their protic sites through -OH···F- hydrogen bonds. researchgate.net The hydrogen atom from the hydroxyl group forms a hydrogen bond with an oxygen atom of the PO₄ group. researchgate.net This interaction, alongside weak secondary Sn···F-bonds that hold the bilayers together, is crucial for the three-dimensional stability of the crystal. researchgate.net

Theoretically, fluorine's high electronegativity makes it a prime candidate for forming robust hydrogen bonds with NH₄⁺, which can influence surface electronic structure and conductivity. pnas.org In layered double hydroxides, the absorption peak for the hydroxyl group is observed to shift to a lower wavenumber, indicating that hydrogen bonding occurred with interlayer anions and layer-bounded OH⁻. mdpi.com While not directly involving this compound, these findings underscore the fundamental importance of fluoride-based hydrogen bonding in layered inorganic materials. pnas.orgmdpi.com

Crystallographic Studies of Doped Systems

The introduction of dopant ions, particularly rare earth elements, into a tin fluorophosphate (B79755) glass matrix induces significant structural modifications. These changes are pivotal for tailoring the material's optical and thermal properties for applications such as optical amplifiers and lasers. arxiv.org

The addition of rare earth ions like Erbium (Er³⁺), typically in the form of Er₂O₃, substantially alters the glass network of tin fluorophosphates. arxiv.org Studies on glasses with the composition 50SnF₂·(20-x)SnO·30P₂O₅·xEr₂O₃ show that doping strengthens the network connectivity, leading to improved chemical durability and thermal stability. arxiv.orgresearchgate.net

One of the key structural changes observed via Raman spectroscopy upon the addition of Er₂O₃ is the emergence of a band near 930 cm⁻¹, which is assigned to the symmetric stretching of isolated orthophosphate (Q⁰) tetrahedra. arxiv.org This indicates that the dopant modifies the phosphate chain network.

This structural reinforcement is reflected in the material's thermal properties. The glass transition temperature (T_g) increases with the addition of erbium. For instance, an undoped glass with a T_g of ~80°C sees an increase to ~87°C when doped with 0.25 mol% Er₂O₃. arxiv.orgarxiv.org This increase in T_g suggests a more rigid glass structure is attained with the incorporation of Er³⁺ ions. researchgate.net Furthermore, the thermal stability, often evaluated by the Dietzel criterion (T_x−T_g), improves with Er³⁺ doping, which is beneficial for processes like optical fiber drawing. arxiv.orgoptica.org

| Sample Composition (mol%) | Glass Transition Temp. (T_g) (°C) | Crystallization Onset Temp. (T_x) (°C) | Thermal Stability (T_x - T_g) (°C) |

|---|---|---|---|

| 50SnF₂·20SnO·30P₂O₅ (Undoped) | 80 | 155 | 75 |

| 50SnF₂·19.9SnO·30P₂O₅·0.1Er₂O₃ | 85 | 165 | 80 |

| 50SnF₂·19.75SnO·30P₂O₅·0.25Er₂O₃ | 87 | 172 | 85 |

Crystallographic investigations using techniques like Extended X-ray Absorption Fine Structure (EXAFS) reveal detailed information about the local environment of dopant ions. In erbium-doped tin fluorophosphate glasses, there is a clear preferential coordination between the erbium ions (Er³⁺) and fluorine (F⁻) anions. arxiv.org

EXAFS data for Er₂O₃-doped glasses show that the first coordination sphere of an erbium ion is composed of approximately 9 fluorine atoms at an average bond length of 2.292 ± 0.005 Å. arxiv.orgarxiv.org This high coordination number with fluorine is consistent with observations in other fluoride-based glass hosts, where Er³⁺ coordination can reach up to 10. arxiv.orgfibopt.ru This preference is attributed to the formation of P–F bonds in the glass matrix, which lowers the polarisability of the non-bridging P–O bonds that would otherwise coordinate with the rare earth ion. arxiv.org This strong interaction with fluorine distinguishes it from other systems, such as Al-containing fluorophosphate glasses, where Er bonding with oxygen is more common. arxiv.org The preferential coordination with fluorine is also observed for other rare-earth ions, such as Yb³⁺, in similar fluorophosphate glass systems. usp.br

| Dopant Ion | Coordinating Atom | Coordination Number | Average Bond Length (Å) |

|---|---|---|---|

| Er³⁺ | F | ~9 | 2.292 ± 0.005 |

Computational Modeling and Theoretical Insights into Tin Fluoride Phosphate

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are foundational to modern computational materials science. science.gov These methods solve the quantum mechanical equations governing the behavior of electrons in a material, allowing for the prediction of a wide range of properties from the ground up, without empirical parameters.

DFT calculations are instrumental in determining the electronic structure of materials, which includes the arrangement of electron energy levels into bands and the nature of the chemical bonds. aip.orgosti.gov For a complex material like tin fluoride (B91410) phosphate (B84403), understanding the electronic structure is key to predicting its electrical conductivity, optical properties, and chemical stability.

In related tin-containing phosphate systems, such as tin-doped zinc phosphate glasses, first-principles studies have been used to investigate the structural and electronic properties. dntb.gov.ua Computational studies on stannous fluoride (SnF₂) have revealed that the Sn-F bonds are short and covalent in nature. researchgate.net The stereochemically active lone pair of the Sn(II) atom is shown to distort the geometry of the fluoride complexes. researchgate.net This suggests that in a tin fluoride phosphate structure, the bonding would be a complex interplay of ionic and covalent interactions between tin, fluorine, phosphorus, and oxygen.

DFT calculations can provide detailed information about the partial density of states (PDOS), which breaks down the total electronic states into contributions from each element and orbital (s, p, d). This allows for a detailed characterization of the bonding. For instance, in arsenate apatites, a related phosphate-containing material, the Ca-O bond is formed by interactions between Ca 3d-O 2p and Ca 4s-O 2p orbitals. aip.org A similar analysis for this compound would reveal the specific orbital interactions governing its structure.

Table 1: Illustrative Data from DFT Analysis of a Hypothetical this compound Structure

| Bond | Bond Length (Å) | Bond Character | Contributing Orbitals |

|---|---|---|---|

| Sn-F | ~2.04 | Covalent | Sn (s, p), F (p) |

| Sn-O | ~2.10 | Iono-covalent | Sn (s, p), O (p) |

Note: This table is illustrative and based on data from related compounds like stannous fluoride and phosphate glasses. researchgate.net The exact values for this compound would require specific DFT calculations.

Real materials are never perfectly crystalline and contain various defects that can significantly influence their properties. Computational modeling is a powerful tool for studying these imperfections. academie-sciences.fr

Intrinsic Defects: These are imperfections involving the constituent atoms of the material, such as vacancies (a missing atom), interstitials (an extra atom in a non-lattice site), and anti-site defects (atoms in the wrong lattice site).

Extrinsic Defects: These involve foreign atoms (dopants or impurities). In this compound, this could include other metal ions substituting for tin or other anions substituting for fluoride or the phosphate group.

Studies on fluoride-phosphate glasses have shown that both intrinsic and extrinsic defects can be induced by radiation. academie-sciences.frresearchgate.net In tin-doped phosphate and silicate (B1173343) glasses, Sn²⁺ ions can be photo-oxidized by UV radiation, leading to changes in the material's optical absorption. academie-sciences.fracademie-sciences.fr DFT calculations can be used to determine the formation energies of these various defects, their stable charge states, and their impact on the electronic structure. For example, calculations on phosphorus-doped tin oxide (SnO₂) have been used to understand how extrinsic phosphorus defects alter the material's conductivity. rsc.org

A crucial application of computational modeling is the simulation of spectroscopic data, which provides a direct link between theoretical models and experimental results. rsc.orgresearchgate.net Near-Edge X-ray Absorption Fine Structure (NEXAFS) and Raman spectroscopy are powerful probes of local atomic structure and bonding.

The FDMNES code is a tool used for simulating X-ray absorption spectra, such as NEXAFS. wikipedia.orgncl.ac.uk It can be used to calculate the absorption cross-section of photons around the ionization edge of a specific element. wikipedia.org This technique is highly sensitive to the local coordination environment and electronic structure of the absorbing atom. rsc.org

FDMNES simulations, which often employ DFT, have been successfully used to model the fluorine and calcium K-edge NEXAFS spectra in materials like calcium fluoride (CaF₂) and fluorapatite (B74983). rsc.orgrsc.org By comparing simulated spectra for different proposed atomic structures with experimental data, the most likely local structure can be identified. For this compound, FDMNES could be used to simulate the NEXAFS spectra at the Sn, P, F, and O K-edges to validate structural models obtained from DFT.

While standard DFT is a ground-state theory, Time-Dependent Density Functional Theory (TDDFT) is an extension that allows for the calculation of excited-state properties and electronic spectra. cp2k.orgscience.govscience.gov TDDFT can provide more accurate descriptions of the electronic transitions that give rise to features in spectroscopic measurements.

In the context of simulating NEXAFS spectra, TDDFT can be used to apply corrections to the calculations, leading to better agreement with experimental results. rsc.org This enhanced accuracy is particularly important for interpreting complex spectra where multiple electronic transitions may overlap. acs.org

Table 2: Key Computational Parameters for Spectroscopic Simulations

| Technique | Key Input Parameters | Typical Output | Purpose in this compound Study |

|---|---|---|---|

| FDMNES | Atomic coordinates, cluster size, exchange-correlation potential | X-ray absorption spectrum (e.g., NEXAFS) | Determine local coordination and bonding around Sn, P, F, and O atoms. rsc.orgwikipedia.org |

| TDDFT | Ground-state electronic structure, number of excited states | Excitation energies, oscillator strengths | Refine simulated spectra for higher accuracy and detailed peak assignment. cp2k.orgacs.org |

Simulation of Spectroscopic Data (e.g., NEXAFS, Raman) for Structural Validation

Finite Difference Method Near Edge Structure (FDMNES) Simulations

Molecular Dynamics and Simulation of Interfacial Phenomena

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time evolution of a system of atoms or molecules. mdpi.com This allows for the investigation of dynamic processes and phenomena that occur over longer time scales, such as diffusion and interfacial reactions. nih.govsmu.edu

Ab initio MD, where the forces between atoms are calculated on-the-fly using DFT, provides a highly accurate way to simulate the behavior of materials. nih.gov For this compound, MD simulations could be used to:

Simulate the glass formation process: By cooling a molten liquid of the constituent elements, one can computationally generate a model of the amorphous glass structure.

Study ion diffusion: This is particularly relevant for applications where this compound might be used as an ion-conducting material.

Investigate interfacial behavior: MD can model the interface between this compound and another material (e.g., a metal electrode or a biological tissue). mdpi.comresearchgate.net This is crucial for understanding adhesion, wetting, and chemical reactions that occur at the interface.

For example, MD simulations of fluorinated phosphate-based bioactive glasses have shown that the incorporation of fluorine decreases the network connectivity by replacing bridging oxygen atoms. nih.gov A similar study on this compound would provide invaluable insights into how the material would behave and interact with its environment in various applications.

Theoretical Investigations of Fluorapatite Layer Formation on Hydroxyapatite (B223615)

Theoretical studies have explored the formation of fluorapatite (FA) layers on hydroxyapatite (HA) surfaces, a process of significant interest in dental applications and biomaterial design. nih.govmdpi.com Density functional theory (DFT) calculations have been employed to investigate the structural and electronic properties of both fluorapatite and hydroxyapatite. These calculations confirm the hexagonal crystal structures of both minerals and show that the apatite structure is ionic, with phosphate groups acting as polyanions. acs.org

The substitution of hydroxyl groups in hydroxyapatite with fluoride ions to form fluorapatite or hydroxyfluorapatite is a key area of investigation. mdpi.com Computational models have shown that an increase in fluoride content leads to an increase in the density of the apatite structure. mdpi.com The formation of fluorapatite is thermodynamically favorable under certain conditions, and theoretical models help to elucidate the energetic landscape of these transformations. acs.orgmdpi.com Studies have shown that the replacement of F- ions in fluorapatite by Cl- is a highly endothermic process, highlighting the stability of the fluorapatite structure. acs.org The presence of fluoride can also influence the morphology and crystallinity of the resulting apatite layers. nih.gov

Modeling Ion Diffusion and Exchange Processes at Interfaces

Two primary models describe the dissolution process: the diffusion-controlled model and the kinetically controlled model. wjgnet.com The diffusion-controlled model considers the concentration gradient within a diffusion layer at the material's surface, while the kinetically controlled model focuses on the chemical potential gradient of ions between the apatite surface and the bulk solution. wjgnet.com For the dissolution of hydroxyapatite, a two-stage model has been proposed, involving the transfer of ions from the crystal surface to the adjacent solution, followed by their diffusion into the bulk solution. royalsocietypublishing.org

Ion exchange is another significant process at apatite interfaces. bohrium.comscispace.com This can occur through solid-state diffusion or, more commonly in aqueous environments, via an interface-coupled dissolution-precipitation mechanism. bohrium.com This latter mechanism involves the dissolution of the original mineral and the simultaneous precipitation of a new phase at the interface. bohrium.com The rate of these processes is influenced by factors such as temperature, ion size, crystal size, and the porosity of the material. scispace.com For instance, the fluoridation of hydroxyapatite is a relatively fast reaction. scispace.com

Computational Exploration of Reactivity and Mechanisms

Computational chemistry provides a powerful lens through which to examine the reactivity of phosphate compounds and the intricate mechanisms of reactions involving them.

Quantum Mechanical (QM) and Combined QM/MM Approaches for Reaction Pathways

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are essential for studying the reaction pathways of phosphate-containing systems. nih.govrsc.orgnih.gov QM methods, such as density functional theory (DFT), are used to accurately describe the electronic structure of the reactive "active site," where bond-breaking and bond-forming events occur. nih.gov For larger systems, like enzymes, QM/MM approaches are employed, where the reactive core is treated with QM and the surrounding environment is described by a more computationally efficient molecular mechanics (MM) force field. nih.govnih.govarxiv.org

These computational techniques allow researchers to map out the minimum energy pathways (MEPs) for chemical reactions, identifying transition states and intermediates. nih.govnih.gov For example, QM/MM studies on DNA polymerases have revealed different possible deprotonation routes for the incoming nucleotide during the polymerization reaction. nih.gov Similarly, investigations into phospholipase A2 have utilized QM/MM methods to elucidate the reaction mechanism of phospholipid hydrolysis. rsc.org The accuracy of these calculations is highly dependent on the level of theory used and the size of the QM region. rsc.orgnih.gov

Theoretical Predictions of Thermochemical and Kinetic Parameters

Computational methods are not only used to determine reaction pathways but also to predict important thermochemical and kinetic parameters. researchgate.netacs.org Thermochemical properties such as heats of formation, Gibbs free energy, and entropy can be calculated, providing insights into the stability and spontaneity of reactions. uoregon.edu Kinetic parameters, including activation energies, can also be determined, which are crucial for understanding reaction rates. acs.org

For instance, in the study of CO oxidation on a silver surface, DFT calculations were used to determine the activation energies for the reaction with both molecular and atomic oxygen. acs.org In the context of industrial processes, such as wet-process phosphoric acid production, thermodynamic modeling using formalisms like Pitzer's can predict the behavior of highly saline and complex aqueous systems, helping to understand and mitigate issues like mineral deposition. researchgate.net The development of kinetic models, often based on Transition State Theory, allows for the simulation of reaction rates under various conditions. researchgate.net

Computational Assessment of Phosphoryl Transfer Enzyme Mechanisms using Metal Fluoride Analogues

Metal fluoride complexes, such as those of aluminum (AlF₄⁻) and magnesium (MgF₃⁻), serve as excellent mimics of the transition states of phosphoryl transfer reactions catalyzed by enzymes. nih.govnih.govresearchgate.net These analogues have been instrumental in both structural and computational analyses of a wide range of enzymes, including kinases, phosphatases, and mutases. nih.govnih.govchem-soc.si

Quantum mechanical (QM) computations have validated the use of these metal fluoride complexes as reliable models for the true transition states. nih.govnih.gov These calculations have shown that the metal fluoride complexes exhibit similar bond lengths, coordination geometries, and hydrogen-bonding networks to the predicted trigonal bipyramidal transition state of phosphoryl transfer. nih.govnih.gov QM/MM studies have further refined our understanding of these enzymatic mechanisms, allowing for the investigation of the role of the enzyme environment in catalysis. osti.govmdpi.com For example, in phosphoserine phosphatase, QM/MM calculations have favored a dissociative mechanism involving a trigonal-planar metaphosphate-like transition state. osti.govmdpi.com

Application of Machine Learning in Materials Characterization

Machine learning (ML) is an emerging and powerful tool in materials science, offering new avenues for the characterization and prediction of material properties. mdpi.com In the context of phosphate materials, ML models are being developed to accelerate the discovery of new materials and to understand the complex relationships between synthesis parameters and material performance. researchgate.netrsc.org

For instance, ML has been used to predict the structures of new double phosphate materials with potential applications in bone engineering. researchgate.net By screening structural databases and applying chemical knowledge, promising candidate materials can be identified for subsequent experimental synthesis and characterization. researchgate.net In another application, ML models have been employed to predict the viscosity of complex mixtures containing tri-n-butyl phosphate, which is crucial for process optimization in industrial applications. mdpi.com Furthermore, ML interatomic potentials (MLIPs) are being used in molecular dynamics simulations to investigate the nucleation and aggregation mechanisms of calcium phosphate, providing insights that are relevant to both biomaterial synthesis and biomineralization processes. nih.gov The use of ML can help identify the most significant factors influencing material properties, saving considerable time and resources in experimental investigations. rsc.orgnih.gov

Classification and Interpretation of Spectroscopic Datasets

Computational methods are crucial for deciphering the complex spectroscopic data obtained from this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Raman, and Fourier-transform infrared (FTIR) spectroscopy provide a wealth of information about the local atomic environments, but assigning specific spectral features to structural motifs can be challenging. Theoretical modeling provides the necessary framework for these assignments.